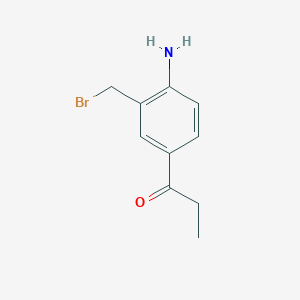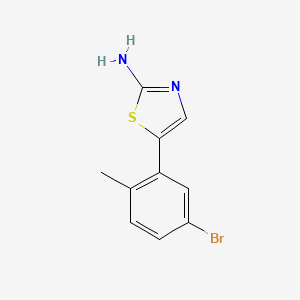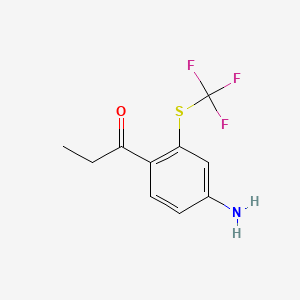
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid is an organic compound with the molecular formula C10H11FO4S It is characterized by the presence of a phenyl ring substituted with a fluoroethylsulfonyl group and an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Fluoroethylsulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The fluoroethylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-(2-Fluoroethylsulfonyl)phenyl)acetic acid can be compared with similar compounds such as:
2-(4-(2,2,2-Trifluoroethylsulfonyl)phenyl)acetic acid: This compound has a trifluoroethyl group instead of a fluoroethyl group, which can lead to different reactivity and biological activity.
2-(4-(Methylsulfonyl)phenyl)acetic acid: The presence of a methylsulfonyl group instead of a fluoroethylsulfonyl group can result in different chemical properties and applications.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11FO4S |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-[4-(2-fluoroethylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H11FO4S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7H2,(H,12,13) |
Clé InChI |
XJFQDKKQGZNTSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)

![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)



![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)

![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
